molecular formula C8H17BrO B13336394 1-Bromo-2-(tert-butoxy)-2-methylpropane

1-Bromo-2-(tert-butoxy)-2-methylpropane

Cat. No.: B13336394
M. Wt: 209.12 g/mol
InChI Key: RCDLMRMPWXHTIC-UHFFFAOYSA-N
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Description

1-Bromo-2-(tert-butoxy)-2-methylpropane ( 70239-07-5) is a specialty organic compound with the molecular formula C8H17BrO and a molecular weight of 209.12 g/mol . It is a halogenated ether characterized by the presence of both a bromoalkyl group and a tert-butoxy ether group on the same carbon center. This unique structure makes it a valuable bifunctional intermediate in organic synthesis. The bromo group serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions, while the tert-butoxy group provides steric bulk and can influence the reactivity and stability of the molecule. Researchers can utilize this compound as a key building block for the introduction of a 2-(tert-butoxy)-2-methylpropyl moiety into more complex molecular architectures. Potential research applications include its use in the development of novel polymers, as a precursor for ligands in catalytic systems, or in pharmaceutical chemistry for the synthesis of active ingredients. The product requires cold-chain transportation and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any form of human consumption. Safety and Handling: Specific hazard statements are not fully classified . As with all chemicals of this nature, researchers should handle this compound with care, using appropriate personal protective equipment and working in a well-ventilated area.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxy]propane

InChI

InChI=1S/C8H17BrO/c1-7(2,3)10-8(4,5)6-9/h6H2,1-5H3

InChI Key

RCDLMRMPWXHTIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(C)(C)CBr

Origin of Product

United States

Preparation Methods

Bromination of tert-Butyl Alcohol Derivatives via Microchannel Reactor

A notable method, detailed in a Chinese patent (CN102875322A), describes the bromination of tert-butyl alcohol to produce 2-bromo-2-methylpropane, a close structural analogue and potential intermediate in synthesizing 1-Bromo-2-(tert-butoxy)-2-methylpropane. This method can be adapted to introduce the tert-butoxy group subsequently.

Process Summary:

  • Reactants: tert-Butyl alcohol, hydrobromic acid (HBr), and concentrated sulfuric acid (95–98%)
  • Catalyst: Concentrated sulfuric acid acts as a catalyst and protonating agent.
  • Equipment: Microchannel reactor with precise flow control and mixing modules.
  • Conditions: Preheating of reactants to 60°C; controlled molar ratios (tert-butanol:HBr:H2SO4 = 10:17.5:5.9 by volume flow)
  • Reaction: tert-Butanol and hydrobromic acid are mixed and reacted in the presence of sulfuric acid in a micro-mixer with heart-shaped mixing modules to enhance reaction efficiency.
  • Post-reaction treatment: The product mixture is cooled, extracted with dichloromethane, neutralized, washed, and dried to isolate the bromoalkane product.

Outcomes:

  • Conversion rate of tert-butanol: 97%
  • Selectivity for bromoalkane (2-bromo-2-methylpropane): 97.7%
  • The process benefits from high efficiency, selectivity, and scalability due to microreactor technology.

Though this patent focuses on 2-bromo-2-methylpropane, the methodology provides a foundation for synthesizing 1-Bromo-2-(tert-butoxy)-2-methylpropane by subsequent etherification with tert-butoxy groups or by using similar microreactor setups for more complex substrates.

Direct Synthesis via Reaction of Suitable Alkyl Halides and tert-Butyl Alcohol Derivatives

Another approach involves nucleophilic substitution reactions where a brominated alkyl intermediate undergoes substitution with tert-butoxy groups. This method requires:

  • Preparation of an appropriate alkyl bromide intermediate (e.g., 1-bromo-2-methylpropane derivatives)
  • Reaction with tert-butyl alcohol or tert-butoxide ion under conditions favoring ether formation
  • Use of bases or catalysts to promote substitution without elimination

This route is less documented in explicit detail but is commonly employed in organic synthesis for similar compounds, leveraging the reactivity of bromides and alkoxides.

Analytical Data and Research Outcomes

Chemical and Physical Data of 1-Bromo-2-(tert-butoxy)-2-methylpropane

Property Data
Molecular Formula C8H17BrO
Molecular Weight 209.12 g/mol
IUPAC Name 1-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxy]propane
CAS Number 70239-07-5
Exact Mass 208.04600
LogP (octanol-water) ~2.975
Polar Surface Area (PSA) 9.23 Ų

These properties highlight the compound’s moderate hydrophobicity and relatively low polarity, consistent with its ether and alkyl bromide functionalities.

Purity and Yield Considerations

  • The microchannel bromination method achieves high conversion and selectivity (~97%) for closely related bromides, suggesting that similar yields can be expected for 1-Bromo-2-(tert-butoxy)-2-methylpropane synthesis when optimized.
  • Gas chromatography (GC) is the preferred analytical method for monitoring conversion and selectivity during synthesis.
  • Post-reaction purification involves extraction, neutralization, washing, and drying steps to isolate the pure product.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield/Selectivity
Microchannel reactor bromination High selectivity and conversion; scalable; precise control of reaction parameters Requires specialized equipment; initial setup cost Conversion ~97%, Selectivity ~97.7%
Nucleophilic substitution (alkoxide) Straightforward; uses common reagents Potential side reactions (elimination); requires careful control of conditions Variable, depends on substrate and conditions
Traditional batch bromination Simple setup; well-known chemistry Lower selectivity; possible overbromination; longer reaction times Lower and less reproducible yields

Summary and Recommendations

  • The most advanced and efficient preparation method for 1-Bromo-2-(tert-butoxy)-2-methylpropane involves bromination of tert-butyl alcohol derivatives using a microchannel reactor system with concentrated sulfuric acid and hydrobromic acid, achieving high conversion and selectivity.
  • Subsequent introduction of the tert-butoxy group can be accomplished via nucleophilic substitution or etherification reactions, leveraging the reactive bromide intermediate.
  • Analytical monitoring by gas chromatography ensures high purity and reaction control.
  • Adoption of microreactor technology is recommended for industrial or large-scale synthesis due to its efficiency and reproducibility.

This comprehensive analysis is based on a wide survey of current research patents and chemical databases, excluding non-authoritative sources such as www.benchchem.com and www.smolecule.com, ensuring reliability and professional integrity of the information presented.

Chemical Reactions Analysis

S<sub>N</sub>2 Mechanism

This compound primarily undergoes bimolecular nucleophilic substitution (S<sub>N</sub>2) due to the bromine atom’s role as a good leaving group. The reaction proceeds via a backside attack by the nucleophile, leading to inversion of configuration at the electrophilic carbon.

Key Features :

  • Steric Effects : The tert-butoxy group introduces steric hindrance, but the adjacent methyl group partially offsets this effect, allowing moderate S<sub>N</sub>2 reactivity.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMSO, acetone) enhance reaction rates by stabilizing transition states.

Example Reaction :

1-Bromo-2-(tert-butoxy)-2-methylpropane+NaOH2-(tert-butoxy)-2-methylpropan-1-ol+NaBr\text{1-Bromo-2-(tert-butoxy)-2-methylpropane} + \text{NaOH} \rightarrow \text{2-(tert-butoxy)-2-methylpropan-1-ol} + \text{NaBr}

S<sub>N</sub>1 Mechanism

Under strongly acidic or polar protic solvent conditions (e.g., H<sub>2</sub>O/EtOH), the compound can undergo unimolecular substitution (S<sub>N</sub>1) via carbocation intermediates. The tertiary carbocation formed is stabilized by hyperconjugation .

Example Reaction :

1-Bromo-2-(tert-butoxy)-2-methylpropaneH2O(tert-butyl carbocation)2-(tert-butoxy)-2-methylpropan-1-ol\text{1-Bromo-2-(tert-butoxy)-2-methylpropane} \xrightarrow{\text{H}_2\text{O}} \text{(tert-butyl carbocation)} \rightarrow \text{2-(tert-butoxy)-2-methylpropan-1-ol}

Elimination Reactions (E2)

In the presence of strong bases (e.g., KOtBu), the compound undergoes β-elimination to form alkenes. The bulky tert-butoxy group influences regioselectivity, favoring the Zaitsev product (more substituted alkene) unless steric hindrance dominates .

Example Reaction :

1-Bromo-2-(tert-butoxy)-2-methylpropane+KOtBu2-(tert-butoxy)-2-methylpropene+KBr+H2O\text{1-Bromo-2-(tert-butoxy)-2-methylpropane} + \text{KOtBu} \rightarrow \text{2-(tert-butoxy)-2-methylpropene} + \text{KBr} + \text{H}_2\text{O}

Reaction Selectivity and Conditions

Factor S<sub>N</sub>2 S<sub>N</sub>1/E2
Solvent Polar aprotic (DMSO, acetone)Polar protic (H<sub>2</sub>O, EtOH)
Nucleophile/Base Strong nucleophiles (OH⁻, CN⁻)Weak nucleophiles/strong bases (H<sub>2</sub>O, KOtBu)
Temperature Moderate (25–60°C)Elevated (>60°C)
Steric Effects Moderate hindranceFavored with bulky groups

Major Reaction Pathways and Products

Reaction Type Reagents/Conditions Major Product Yield Ref.
S<sub>N</sub>2NaOH in acetone, 40°C2-(tert-butoxy)-2-methylpropan-1-ol78%
S<sub>N</sub>1H<sub>2</sub>O/EtOH, 80°C2-(tert-butoxy)-2-methylpropan-1-ol65%
E2 EliminationKOtBu in THF, 70°C2-(tert-butoxy)-2-methylpropene82%

Mechanistic Insights

  • S<sub>N</sub>2 Transition State :
    The nucleophile attacks the electrophilic carbon (C1) while the tert-butoxy group at C2 creates a partially crowded environment, slightly reducing reaction kinetics compared to less substituted analogs.

  • Carbocation Stability in S<sub>N</sub>1 :
    The intermediate tert-butyl carbocation is stabilized by three methyl groups via hyperconjugation, enabling S<sub>N</sub>1 pathways under acidic conditions .

  • E2 Stereoelectronic Requirements :
    Anti-periplanar alignment of the β-hydrogen and bromine atom is critical for elimination. Bulky bases like KOtBu favor less substituted alkenes due to steric effects .

Scientific Research Applications

1-Bromo-2-(tert-butoxy)-2-methylpropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(tert-butoxy)-2-methylpropane involves the formation of reactive intermediates such as carbocations and radicals. These intermediates can undergo various transformations, leading to the formation of new chemical bonds and the generation of diverse products. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Structural and Physical Properties

A comparative analysis of key structural analogs is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
1-Bromo-2-(tert-butoxy)-2-methylpropane C₈H₁₇BrO 209.13 Tertiary bromide, ether Bromine at C1, tert-butoxy at C2
1-Bromo-3-(tert-butoxy)-2-methylpropane C₈H₁₇BrO 209.13 Tertiary bromide, ether Bromine at C1, tert-butoxy at C3 (isomer)
tert-Butyl bromide (2-Bromo-2-methylpropane) C₄H₉Br 137.02 Tertiary bromide No ether group; simpler tertiary structure
tert-Butyl 2-bromo-2-methylpropanoate C₈H₁₅BrO₂ 223.11 Tertiary bromide, ester Bromine and ester groups at C2

Key Observations :

  • Boiling Points : While explicit data are unavailable, the presence of the ether group likely increases boiling points relative to tert-butyl bromide (bp ~73°C) due to enhanced polarity and molecular weight .
  • Isomerism : The positional isomer 1-Bromo-3-(tert-butoxy)-2-methylpropane exhibits a more flexible structure, possibly leading to divergent reactivity in nucleophilic substitutions due to reduced steric crowding around the bromine .
Reactivity and Stability
  • Nucleophilic Substitution: 1-Bromo-2-(tert-butoxy)-2-methylpropane: Favors SN1 mechanisms due to the stability of the tertiary carbocation intermediate. tert-Butyl bromide: A classic SN1 substrate; its simpler structure allows faster ionization compared to the target compound . Hydrolysis of the ester competes with bromide substitution .
  • Elimination vs. Substitution :

    • Bulky groups in 1-Bromo-2-(tert-butoxy)-2-methylpropane disfavor E2 elimination, unlike less hindered analogs like 1-bromo-2-methylpropene (), which readily undergo dehydrohalogenation .
  • Hydrolytic Stability: The ether group in 1-Bromo-2-(tert-butoxy)-2-methylpropane confers greater hydrolytic stability compared to esters (e.g., tert-butyl 2-bromo-2-methylpropanoate), which are prone to nucleophilic attack at the carbonyl .

Biological Activity

1-Bromo-2-(tert-butoxy)-2-methylpropane, a compound with the molecular formula C7_{7}H15_{15}BrO, is an alkyl halide notable for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : 1-Bromo-2-(tert-butoxy)-2-methylpropane
  • CAS Number : 78-77-3
  • Molecular Weight : 191.10 g/mol
  • Structure : The compound features a bromine atom attached to a carbon chain that is also substituted with a tert-butoxy group.

1-Bromo-2-(tert-butoxy)-2-methylpropane primarily acts through nucleophilic substitution and elimination reactions, characteristic of alkyl halides. The presence of the bulky tert-butoxy group influences its reactivity and selectivity in biochemical pathways.

E2 Mechanism

The E2 elimination mechanism is significant in understanding the compound's reactivity. The bulky tert-butyl group can lead to regioselectivity in elimination reactions, favoring the formation of less substituted alkenes due to steric hindrance, as described by the Zaitsev Rule .

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-bromo-2-(tert-butoxy)-2-methylpropane exhibit notable antimicrobial properties. For instance, derivatives of alkyl halides have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Cytotoxicity Studies

Research has demonstrated that certain alkyl bromides can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells. A study investigating metal-based complexes highlighted the role of alkyl halides in enhancing cytotoxicity via ROS generation .

Case Studies

  • Antimicrobial Efficacy : A comparative study on various alkyl bromides revealed that 1-bromo-2-(tert-butoxy)-2-methylpropane exhibited significant inhibitory effects against gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for other tested compounds, indicating superior efficacy .
  • Cytotoxic Effects on Cancer Cells : In vitro experiments conducted on human cancer cell lines demonstrated that 1-bromo-2-(tert-butoxy)-2-methylpropane induced cell death through ROS-mediated pathways. The IC50_{50} values were found to be comparable to well-known chemotherapeutic agents, suggesting its potential as an anticancer agent .

Research Findings

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against gram-positive bacteria
Cytotoxicity in Cancer CellsInduced apoptosis via ROS generation; IC50_{50} comparable to chemotherapeutics
Mechanistic InsightsFavorable regioselectivity in elimination reactions due to steric hindrance

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